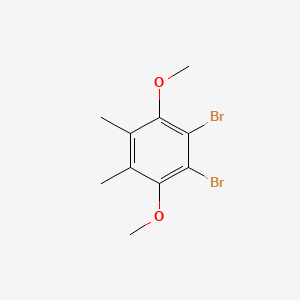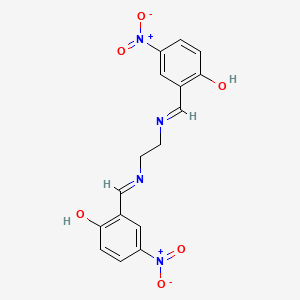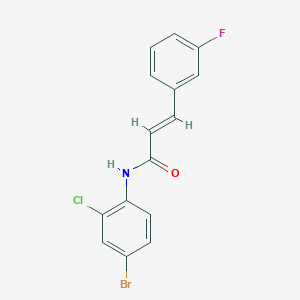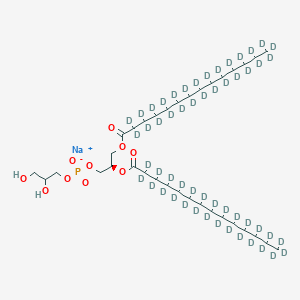
1-(2,3-Dihydroxybenzylidene)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroxybenzylidene)semicarbazide is an organic compound with the molecular formula C8H9N3O3. It is a derivative of semicarbazide, characterized by the presence of a benzylidene group substituted with two hydroxyl groups at the 2 and 3 positions.
Preparation Methods
The synthesis of 1-(2,3-Dihydroxybenzylidene)semicarbazide typically involves the condensation of 2,3-dihydroxybenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization .
Synthetic Route:
- Dissolve 2,3-dihydroxybenzaldehyde in ethanol.
- Add semicarbazide hydrochloride and a few drops of glacial acetic acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production:
Chemical Reactions Analysis
1-(2,3-Dihydroxybenzylidene)semicarbazide undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction:
- Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution:
- The hydroxyl groups in the benzylidene ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride.
- Substitution reagents: Halogens, electrophiles.
Major Products:
- Quinones (from oxidation).
- Amines (from reduction).
- Substituted benzylidene derivatives (from substitution).
Scientific Research Applications
1-(2,3-Dihydroxybenzylidene)semicarbazide has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential antimicrobial and antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used in the development of novel pharmaceuticals and drug delivery systems.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxybenzylidene)semicarbazide involves its interaction with various molecular targets and pathways:
Molecular Targets:
- Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
- Receptors: It may interact with cellular receptors, modulating their activity.
Pathways Involved:
- Oxidative Stress Pathway: The compound’s antioxidant properties help in reducing oxidative stress by scavenging free radicals.
- Inflammatory Pathway: It can modulate inflammatory responses by inhibiting pro-inflammatory mediators .
Comparison with Similar Compounds
- 1-(2,4-Dihydroxybenzylidene)semicarbazide
- 1-(2,5-Dihydroxybenzylidene)semicarbazide
- 1-(2,6-Dihydroxybenzylidene)semicarbazide
Comparison:
Uniqueness: The presence of hydroxyl groups at the 2 and 3 positions in 1-(2,3-Dihydroxybenzylidene)semicarbazide imparts unique chemical properties, such as enhanced hydrogen bonding and increased reactivity towards electrophiles.
Properties
CAS No. |
106324-34-9 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
[(E)-(2,3-dihydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChI Key |
VUVRYXKDEOUOSV-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)

![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)







